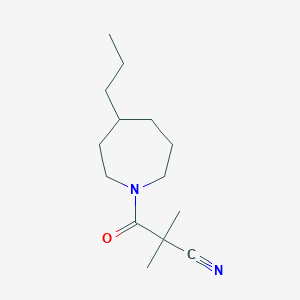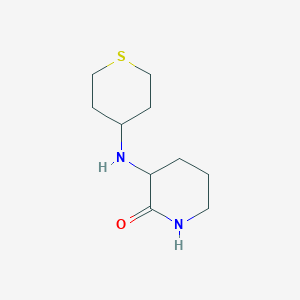
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one, also known as DTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTCP belongs to the class of thiochromene derivatives, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been reported to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation. 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has also been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes such as glycogen metabolism and cell cycle progression.
Biochemical and Physiological Effects
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has also been reported to inhibit the aggregation of amyloid-beta peptide, which is relevant to the treatment of Alzheimer's disease. Furthermore, 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which is relevant to the treatment of Parkinson's disease.
实验室实验的优点和局限性
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has several advantages for lab experiments, including its high purity and stability. However, 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one is relatively expensive and requires careful handling due to its toxicity. Furthermore, the mechanism of action of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one is not fully understood, which limits its potential applications.
未来方向
There are several future directions for research on 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one. One possible direction is to investigate the potential of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to elucidate the mechanism of action of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one and its interaction with various signaling pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one could facilitate its widespread use in scientific research.
合成方法
The synthesis of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one involves the reaction of 3-amino-4,5,6,7-tetrahydro-2H-thiochromene-3-carboxylic acid with piperidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation, resulting in the formation of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one as a white crystalline solid. The purity of 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one can be further improved by recrystallization from a suitable solvent.
科学研究应用
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptide, which is associated with the pathogenesis of Alzheimer's disease. Furthermore, 3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one has been reported to protect dopaminergic neurons from oxidative stress-induced cell death, which is relevant to the treatment of Parkinson's disease.
属性
IUPAC Name |
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14-12(5-3-8-15-14)16-11-7-9-18-13-6-2-1-4-10(11)13/h1-2,4,6,11-12,16H,3,5,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNATCCTSPXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-thiochromen-4-ylamino)piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)




![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)